molecular formula C12H10N6OS B2584318 N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396757-92-8

N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No. B2584318
CAS RN: 1396757-92-8
M. Wt: 286.31
InChI Key: QJYBTDGJWOITFF-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Molecular Characterization

N-(thiazol-2-yl)furan-2-carboxamide, a compound with a similar thiazole-based structure, was synthesized and investigated for its antimicrobial activity. The molecular and electronic structures were characterized using techniques such as IR, NMR spectroscopy, and single-crystal X-ray diffraction (XRD). Density functional theory (DFT) modeling was also applied for theoretical investigations. This compound showed significant antimicrobial activity against a variety of microorganisms, suggesting its potential for further pharmacological and medical applications (Cakmak et al., 2022).

Antimicrobial and Antitumor Activity

Research on substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, which share structural similarities with N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, identified them as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines. One of the compounds demonstrated complete tumor regressions and low toxicity in a K562 xenograft model of chronic myelogenous leukemia (CML), indicating its potential for oncology applications (Lombardo et al., 2004).

Sensing Applications

The compound N-(thiazole-2-yl)picolinamide was synthesized and used in the development of a fluorescence sensor for the IIB transition metal ions Hg2+, Zn2+, and Cd2+. This sensor demonstrated significant fluorescence intensity changes upon the addition of these metal ions, showcasing its potential for future medical applications and highlighting the versatility of thiazole-based compounds in sensing technologies (Kiani et al., 2020).

Material Science and Corrosion Inhibition

A study focusing on thiazole derivatives, including 2-Amino-4-(p-tolyl)thiazole, investigated their role as corrosion inhibitors for mild steel in sulfuric acid solutions. Molecular dynamics simulations and various electrochemical techniques were employed to determine the effectiveness of these inhibitors, illustrating the application of thiazole-based compounds in material science and corrosion protection (Khaled & Amin, 2009).

properties

IUPAC Name

2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS/c1-8-2-4-9(5-3-8)18-16-10(15-17-18)11(19)14-12-13-6-7-20-12/h2-7H,1H3,(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYBTDGJWOITFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

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